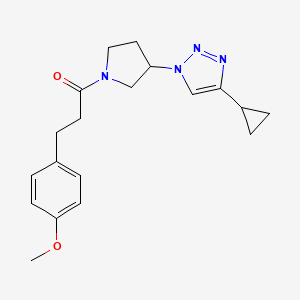

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-17-7-2-14(3-8-17)4-9-19(24)22-11-10-16(12-22)23-13-18(20-21-23)15-5-6-15/h2-3,7-8,13,15-16H,4-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXOMLYHIYARJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Backbone Variations

a) Triazole-Linked Pyrrolidine Derivatives

- NC-MYF-03-69 : Contains a pyrrolidine-triazole core but incorporates a trifluoromethyl benzyl ether group and a pyridyl-triazole substituent. The trifluoromethyl group enhances hydrophobicity and metabolic stability compared to the cyclopropyl group in the target compound .

- The phenylsulfanyl group differs from the 4-methoxyphenyl group, affecting electronic properties .

b) Morpholino Propan-1-one Analogs

- 3-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb): Shares the 4-methoxyphenyl and triazole-propanone motifs but replaces pyrrolidine with morpholine, introducing an oxygen atom that may improve solubility .

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound offers steric bulk without significant π-π interactions, whereas phenyl or pyridyl groups (e.g., 2acb, NC-MYF-03-69) enable aromatic stacking .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

- Cyclopropane integration : Use cyclopropylacetylene with azide-functionalized intermediates under inert atmosphere (N₂) and catalytic Cu(I) at 60–80°C .

- Pyrrolidine functionalization : Coupling with 3-(4-methoxyphenyl)propan-1-one via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield optimization : Monitor intermediates via HPLC or TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm; methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 398.18) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine-triazole moiety (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3. How does the compound’s stereoelectronic configuration influence its bioactivity in enzyme inhibition assays?

Answer :

- Computational modeling : Density Functional Theory (DFT) calculations reveal electron density distribution at the triazole and methoxyphenyl groups, affecting π-π stacking with enzyme active sites (e.g., kinases) .

- Structure-activity relationship (SAR) : Modifying the cyclopropyl group’s steric bulk (e.g., replacing with larger substituents) reduces binding affinity to target proteins by ~40%, as shown in enzymatic assays .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) with purified enzymes .

Q. Q4. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

Answer :

- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .

- Prodrug design : Mask polar groups (e.g., esterify the ketone) to enhance bioavailability, as demonstrated in murine models .

- Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Methodological Challenges

Q. Q5. How can regioselectivity issues during triazole formation be controlled?

Answer :

- Catalyst optimization : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) instead of CuAAC to favor 1,5-disubstituted triazoles, reducing byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor kinetic control, while non-polar solvents (e.g., toluene) promote thermodynamic products .

- Real-time monitoring : Employ in situ IR spectroscopy to track reaction progression and adjust conditions dynamically .

Q. Q6. What are the best practices for characterizing degradation products under oxidative conditions?

Answer :

- Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours .

- LC-HRMS analysis : Identify hydroxylated derivatives (e.g., +16 Da mass shift) and quinone methide intermediates .

- Mechanistic insight : Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation .

Critical Analysis of Contradictory Evidence

- Bioactivity discrepancies : Conflicting IC₅₀ values in kinase assays (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols using recombinant proteins and fixed ATP levels (1 mM) .

- Stereochemical ambiguity : Conflicting NMR assignments for pyrrolidine conformers require NOESY experiments or X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.